molecular formula C14H16N2S2 B10976420 1-(1-Phenylethyl)-3-(thiophen-2-ylmethyl)thiourea

1-(1-Phenylethyl)-3-(thiophen-2-ylmethyl)thiourea

Cat. No.: B10976420
M. Wt: 276.4 g/mol
InChI Key: MHPDBMQCIHWIKK-UHFFFAOYSA-N
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Description

1-(1-Phenylethyl)-3-(thiophen-2-ylmethyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

The synthesis of 1-(1-Phenylethyl)-3-(thiophen-2-ylmethyl)thiourea typically involves the reaction of 1-phenylethylamine with thiophene-2-carbaldehyde, followed by the addition of thiourea. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(1-Phenylethyl)-3-(thiophen-2-ylmethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Phenylethyl)-3-(thiophen-2-ylmethyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(1-Phenylethyl)-3-(thiophen-2-ylmethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, enzyme inhibition, or other biochemical processes.

Comparison with Similar Compounds

1-(1-Phenylethyl)-3-(thiophen-2-ylmethyl)thiourea can be compared with other similar compounds, such as:

    1-(1-Phenylethyl)-3-(thiophen-2-yl)thiourea: This compound has a similar structure but lacks the methyl group on the thiophene ring.

    1-(1-Phenylethyl)-3-(thiophen-3-ylmethyl)thiourea: This compound has the thiophene ring attached at a different position.

    1-(1-Phenylethyl)-3-(furan-2-ylmethyl)thiourea: This compound has a furan ring instead of a thiophene ring.

The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C14H16N2S2

Molecular Weight

276.4 g/mol

IUPAC Name

1-(1-phenylethyl)-3-(thiophen-2-ylmethyl)thiourea

InChI

InChI=1S/C14H16N2S2/c1-11(12-6-3-2-4-7-12)16-14(17)15-10-13-8-5-9-18-13/h2-9,11H,10H2,1H3,(H2,15,16,17)

InChI Key

MHPDBMQCIHWIKK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=S)NCC2=CC=CS2

Origin of Product

United States

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